molecular formula C20H19Cl2N5O2S B5492002 (Z)-N-(3,4-DICHLOROPHENYL)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

(Z)-N-(3,4-DICHLOROPHENYL)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

Cat. No.: B5492002
M. Wt: 464.4 g/mol
InChI Key: IVYBJUVYTDLQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, dimethylpyrimidinyl, and methylbenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dichlorophenylamine, 4,6-dimethylpyrimidine, and 4-methylbenzenesulfonyl chloride. These intermediates are then reacted under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification techniques like recrystallization, chromatography, or distillation may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form new functional groups or derivatives.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound could be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.

Medicine

In medicine, (Z)-N-(3,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE might be explored for its therapeutic potential. Researchers may study its pharmacological properties, including its ability to modulate specific biological pathways or its efficacy in treating certain diseases.

Industry

In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it suitable for use in materials science or catalysis.

Mechanism of Action

The mechanism of action of (Z)-N-(3,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N-(3,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE include other guanidines with different substituents on the phenyl, pyrimidine, or sulfonyl groups. Examples include:

  • N-(3,4-Dichlorophenyl)-N’-(4-methylpyrimidin-2-yl)guanidine
  • N-(4,6-Dimethylpyrimidin-2-yl)-N’'-(4-methylbenzenesulfonyl)guanidine

Uniqueness

The uniqueness of (Z)-N-(3,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination may result in unique reactivity, biological activity, or industrial applications compared to other guanidines.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2S/c1-12-4-7-16(8-5-12)30(28,29)27-20(25-15-6-9-17(21)18(22)11-15)26-19-23-13(2)10-14(3)24-19/h4-11H,1-3H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYBJUVYTDLQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC(=C(C=C2)Cl)Cl)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC(=C(C=C2)Cl)Cl)\NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.